1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine dihydrochloride
Description
1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine dihydrochloride is a bicyclic compound featuring a 1,2,3-triazole ring fused to a cyclopropane moiety, with a primary amine group at the cyclopropane position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
Molecular Formula |
C5H10Cl2N4 |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-3-7-9-8-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H |
InChI Key |
WXYBDRWYEVTQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NNN=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride typically involves “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks. One common synthetic route involves the cycloaddition reaction between azides and alkynes in the presence of a copper catalyst . The reaction conditions often include aqueous media and mild temperatures, making the process environmentally friendly and cost-effective . Industrial production methods may scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Cycloaddition: The triazole moiety can participate in cycloaddition reactions, forming complex structures with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized triazole derivatives with enhanced properties.
Scientific Research Applications
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on this enzyme . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride ()
- Structural Differences : Replaces the 1,2,3-triazole with an imidazole ring (two nitrogen atoms vs. three in triazole).
- Electronic Properties : Imidazoles exhibit stronger basicity (pKa ~7) compared to 1,2,3-triazoles (pKa ~1–2), affecting protonation states under physiological conditions.
- Biological Implications : Imidazoles are common in enzyme inhibitors (e.g., antifungal agents), whereas 1,2,3-triazoles are often used in click chemistry-derived probes .
- Salt Form : Both compounds are dihydrochlorides, suggesting similar solubility profiles .
Pyrazole Derivatives ()
- Core Structure : Pyrazoles (two adjacent nitrogen atoms) lack the aromatic stabilization of triazoles.
- Functionalization: Derivatives like 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) feature chloro, cyano, and aryl groups, enhancing steric bulk but reducing solubility compared to the amine-functionalized triazole compound.
- Synthesis : Pyrazoles are synthesized via EDCI/HOBt-mediated couplings, whereas triazoles often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Triazole-Based Analogues
Peptidotriazoles ()
- Regioselectivity : CuAAC produces 1,4-disubstituted triazoles, whereas the target compound’s 1,2,3-triazole is 1,5-disubstituted.
- Applications : Peptidotriazoles are used in solid-phase peptide synthesis, while the cyclopropanamine derivative may target aminergic receptors (e.g., serotonin or dopamine transporters) due to its primary amine group .
Thiazole Derivatives ()
- Heteroatom Differences : Thiazoles (one sulfur, one nitrogen) vs. triazoles (three nitrogens).
- Bioactivity : Thiazoles (e.g., sulfathiazole) are common in antibiotics, while triazoles (e.g., fluconazole) dominate antifungal therapies.
Biological Activity
1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine dihydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. This compound features a cyclopropane moiety linked to a triazole ring, contributing to its unique chemical properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications.
- Molecular Formula : C5H9Cl2N5
- Molecular Weight : 196.06 g/mol
- Structure : The compound consists of a five-membered triazole ring with three nitrogen atoms and a cyclopropanamine group.
Biological Activity
Research indicates that 1-(1H-1,2,3-triazol-5-yl)cyclopropanamine dihydrochloride exhibits significant biological activity through various mechanisms:
Inhibition of Carbonic Anhydrase-II
The compound has been identified as a potential inhibitor of carbonic anhydrase-II (CA-II), an enzyme critical in regulating acid-base balance and respiration. Inhibition of CA-II can have therapeutic implications in conditions such as:
- Glaucoma
- Certain types of cancer
The binding mechanism involves the compound fitting into the active site of CA-II, blocking substrate access and inhibiting enzymatic activity. This interaction underscores its potential therapeutic applications in modulating physiological processes influenced by carbonic anhydrase .
Antimicrobial and Antifungal Properties
The structural features of the compound suggest potential antimicrobial and antifungal properties. Preliminary studies indicate that it may exhibit activity against various pathogens, although specific data on its efficacy against individual strains is still under investigation.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of 1-(1H-1,2,3-triazol-5-yl)cyclopropanamine dihydrochloride, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1H-1,2,4-Triazol-3-yl)methylcyclopropanamine dihydrochloride | Similar triazole structure but different nitrogen positioning | Varies in biological activity due to structural differences |
| 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine | Contains a piperidine ring instead of cyclopropane | Different pharmacological profile due to piperidine presence |
| 4-(Triazolyl)cyclopropanamine | Contains a triazole but lacks additional functional groups | Less versatile in applications compared to 1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine |
This table highlights the uniqueness of the compound in its combination of structural features and biological activities.
Case Studies
Several studies have investigated the biological effects of 1-(1H-1,2,3-triazol-5-yl)cyclopropanamine dihydrochloride:
Study on Carbonic Anhydrase Inhibition
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited CA-II with an IC50 value indicating significant potency. The study utilized various kinetic assays to establish the binding affinity and inhibition mechanism.
Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial properties against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated moderate inhibitory effects, warranting further exploration into its spectrum of activity and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
